molecular formula C25H22N2O3 B4758046 N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No. B4758046
M. Wt: 398.5 g/mol
InChI Key: IUFWMXOYXRRYBO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, commonly known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to the class of quinolinecarboxamides and is a potent antagonist of the AMPA subtype of glutamate receptors.

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the activity of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors and is responsible for synaptic transmission and plasticity. DMQX blocks the activity of AMPA receptors by preventing the binding of glutamate to the receptor site. This leads to a decrease in synaptic transmission and plasticity, which can have a significant impact on neuronal function.
Biochemical and Physiological Effects:
DMQX has been shown to have a wide range of biochemical and physiological effects. It can reduce the excitability of neurons, decrease synaptic transmission, and alter synaptic plasticity. DMQX has been used to study the role of AMPA receptors in various pathological conditions, including epilepsy, stroke, and pain. DMQX has also been shown to have potential therapeutic effects in these conditions.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. DMQX can be used in vitro and in vivo experiments and has been shown to have potential therapeutic effects in various conditions. However, DMQX also has some limitations. It can have off-target effects on other glutamate receptors, which can complicate the interpretation of the results. DMQX can also be toxic at high concentrations, which requires careful handling and dosing.

Future Directions

There are several future directions for the use of DMQX in scientific research. One potential application is the study of the role of AMPA receptors in addiction. DMQX has been shown to have potential therapeutic effects in addiction, and further research is needed to explore this potential. Another future direction is the development of more potent and selective AMPA receptor antagonists. DMQX has been a valuable tool in the study of AMPA receptors, but more selective and potent antagonists could provide new insights into the role of these receptors in various conditions. Finally, DMQX could be used in combination with other drugs to enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
DMQX is a synthetic compound that has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. DMQX is a potent and selective antagonist of AMPA receptors and has several advantages for lab experiments. DMQX has been shown to have potential therapeutic effects in various conditions, but it also has some limitations. Future research on DMQX could provide new insights into the role of AMPA receptors in various conditions and lead to the development of new therapeutic strategies.

Scientific Research Applications

DMQX has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. AMPA receptors are a subtype of glutamate receptors that play a crucial role in synaptic transmission and plasticity. DMQX is a potent antagonist of AMPA receptors and can be used to block their activity in vitro and in vivo. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, pain, and addiction.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-8-4-5-9-18(16)23-15-20(19-10-6-7-11-21(19)26-23)25(28)27-22-13-12-17(29-2)14-24(22)30-3/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFWMXOYXRRYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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